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Introduction and Application
Silicon tetrafluoride (SiF₄) is a critical dopant gas for various silicon ion implantation

processes in semiconductor device engineering.[1][2] It serves as a primary source for both

silicon (Si) and fluorine (F) ions. SiF₄ is particularly valuable for applications requiring the

formation of ultra-shallow junctions, a critical step in the fabrication of advanced CMOS

devices.[3][4][5]

The key applications of SiF₄ in silicon ion implantation include:

Pre-Amorphization Implantation (PAI): Silicon ions are implanted to disrupt the crystalline

structure of the silicon wafer.[1] This amorphous layer minimizes ion channeling of

subsequently implanted dopants (like boron), allowing for the formation of shallower and

more abrupt junctions.[5]

Shallow Junction Formation: By using molecular ions from the SiF₄ plasma (e.g., SiF₃⁺), the

effective implantation energy of silicon can be reduced, leading to shallower implant profiles.

[2] This is crucial for controlling short-channel effects in scaled transistors.[6]

Fluorine Co-implantation: The fluorine atoms implanted from SiF₄ can be beneficial for defect

engineering and can help in reducing the transient enhanced diffusion (TED) of dopants like
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boron during subsequent annealing steps, further helping to maintain a shallow junction

depth.[4]

One of the primary methods utilizing SiF₄ is Plasma Immersion Ion Implantation (PIII), a non-

line-of-sight technique well-suited for high-dose, low-energy implants over large areas.[3][7][8]

In PIII, the silicon wafer is immersed in a SiF₄ plasma and a high-voltage negative bias is

applied, causing ions to accelerate from the plasma and implant into the wafer surface.[9][10]

Logical Process of SiF₄ Ion Implantation
The use of SiF₄ gas in an ion implanter involves several key stages. The gas is first introduced

into an ion source, where it is ionized into a plasma containing a variety of ion species. These

ions are then extracted, mass-analyzed, and accelerated toward the silicon wafer.
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Caption: Logical workflow of SiF₄ from gas to implanted ions.

Quantitative Data Summary
The effectiveness of an ion implantation process is determined by parameters such as ion

energy, dose, and the resulting electrical properties after annealing. The following tables

summarize typical data associated with SiF₄ and related shallow junction implantations.

Table 1: Implantation Parameters for Shallow Junction Formation
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Parameter Typical Range Purpose Reference

SiF₄ PAI Energy 1 - 20 keV

Creates a shallow
amorphous layer to
prevent
channeling.

[5]

SiF₄ PAI Dose
5 x 10¹⁴ - 2 x 10¹⁵

ions/cm²

Ensures complete

amorphization of the

surface layer.

[11]

Dopant Energy (e.g.,

B from BF₃)
0.2 - 5 keV

Achieves an ultra-

shallow dopant profile.
[5]

| Dopant Dose | 1 x 10¹³ - 5 x 10¹⁵ ions/cm² | Controls the final sheet resistance and

conductivity. |[12] |

Table 2: Resulting Electrical Properties Post-Anneal

Parameter Typical Values Significance Reference

Sheet Resistance

(Rsh)
50 - 1000 Ω/sq

Key metric for
device
performance,
indicates dopant
activation.

[13][14][15]

Junction Depth (Xj) 5 - 50 nm

Critical for controlling

short-channel effects

in modern transistors.

[3][5]

| Active Dopant Concentration | 10¹⁹ - 10²¹ atoms/cm³ | The concentration of dopant atoms that

contribute to conductivity. |[6] |

Note: Exact values are highly dependent on the specific process, tooling, and subsequent

annealing conditions.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.cityu.edu.hk/phy/appkchu/AP6120/9.PDF
https://inis.iaea.org/records/tsxd2-frx13
https://www.cityu.edu.hk/phy/appkchu/AP6120/9.PDF
https://www.researchgate.net/figure/Sheet-resistance-R-sh-versus-implant-dose-for-P-and-C-ions-at-5-keV_fig5_276932205
https://semilab.com/category/products/sheet-resistance-measurement-4
https://nano.eecs.berkeley.edu/publications/ACS-AMI-2017_GPMLD.pdf
https://www.researchgate.net/figure/a-Active-dopant-dose-and-b-sheet-resistance-vs-ion-implantation-dose_fig3_234078011
https://www.researchgate.net/publication/223659367_Plasma_immersion_ion_implantation_-_A_fledgling_technique_for_semiconductor_processing
https://www.cityu.edu.hk/phy/appkchu/AP6120/9.PDF
https://d-nb.info/979061350/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section outlines a general protocol for using SiF₄ for pre-amorphization followed by dopant

implantation for shallow junction formation.

4.1. Wafer Preparation

Start with a clean, prime-grade silicon wafer (e.g., n-type Si <100>).

Perform a standard pre-implant wafer clean (e.g., RCA clean or equivalent) to remove

organic and metallic contaminants.

If necessary, grow or deposit a thin screen oxide (1-5 nm) on the wafer surface. This layer

can help to reduce channeling and minimize contamination from the implanter.[5]

4.2. Ion Implantation Experimental Workflow

The following diagram illustrates the typical workflow for a SiF₄-based implantation process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.cityu.edu.hk/phy/appkchu/AP6120/9.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Implantation

Post-Processing & Characterization

1. Wafer Cleaning

2. Screen Oxide Growth
(Optional)

3. Load Wafer into
Implanter

4. Setup SiF₄ PAI
(Gas Flow, Energy, Dose)

5. Execute PAI Step

6. Setup Dopant Implant
(e.g., BF₃, AsH₃)

7. Execute Dopant Step

8. Post-Implant Anneal
(e.g., RTA)

9. Electrical & Physical
Characterization

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for SiF₄ implantation.
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4.3. Detailed Implantation Procedure (Dual Implant Example)

System Setup:

Load the prepared silicon wafer into the ion implanter's end station.[16]

Ensure the SiF₄ gas cylinder is properly connected to the gas box with appropriate

regulators and mass flow controllers.[1]

Step 1: Pre-Amorphization Implantation (PAI) with SiF₄

Introduce SiF₄ gas into the ion source.

Set the ion energy for Si⁺ to a low value (e.g., 10 keV).

Set the implant dose (e.g., 1 x 10¹⁵ ions/cm²).

Execute the implantation. The beam is rastered across the wafer to ensure uniformity.[17]

Step 2: Dopant Implantation (e.g., Boron)

Switch the source gas to the dopant gas (e.g., BF₃ for boron).

Set the desired molecular ion (e.g., BF₂⁺) using the mass-analyzing magnet. Using BF₂⁺

instead of B⁺ effectively reduces the boron implant energy, aiding in shallow junction

formation.[5]

Set the ion energy (e.g., 2 keV) and dose (e.g., 5 x 10¹⁴ ions/cm²).

Execute the dopant implantation.

4.4. Post-Implantation Annealing

After implantation, the wafer has significant crystal damage and the dopant atoms are not yet

electrically active.[16][17]

A high-temperature annealing step is required to repair the crystal lattice and activate the

dopants.[18][19]
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For ultra-shallow junctions, Rapid Thermal Annealing (RTA) or "spike" annealing is preferred

over traditional furnace annealing. This involves rapidly heating the wafer to a high

temperature (e.g., 900-1100°C) for a very short duration (a few seconds).[4][20] This process

activates the dopants while minimizing their diffusion, thus preserving the shallow profile.[4]

4.5. Characterization

Electrical Characterization:

Measure the sheet resistance (Rsh) using a four-point probe.[13] This is the primary

method to confirm dopant activation and monitor the process.[13]

Physical Characterization:

Use Secondary Ion Mass Spectrometry (SIMS) to measure the atomic concentration of the

implanted species (Si, F, and the dopant) as a function of depth. This verifies the junction

depth and dopant profile.

Transmission Electron Microscopy (TEM) can be used to analyze the crystal structure,

verify the amorphous layer depth, and inspect for any residual defects after annealing.[18]

[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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